1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide
Description
The compound 1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide is a synthetic molecule featuring a quinoline core substituted at position 2 with a 4-fluorophenyl group. A carbonyl linker connects the quinoline moiety to a piperidine ring, which is further functionalized with a carboxamide group at position 4 (Figure 1).
Synthesis: outlines a synthetic route for a related compound (MTX-Cmpd1.1), involving the formation of a tert-butyl-protected piperidine intermediate (S15) via a ketone precursor (S18).
Properties
Molecular Formula |
C22H20FN3O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H20FN3O2/c23-16-7-5-14(6-8-16)20-13-18(17-3-1-2-4-19(17)25-20)22(28)26-11-9-15(10-12-26)21(24)27/h1-8,13,15H,9-12H2,(H2,24,27) |
InChI Key |
NEMYOIAUOFTZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzoyl chloride with 2-amino-4-quinolinecarboxylic acid to form an intermediate, which is then reacted with piperidine-4-carboxamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Acylation and Amide Bond Formation
The compound’s carboxamide group participates in acylation reactions, enabling structural diversification.
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux, 12h | 4-Piperidinecarboxylic acid + 2-(4-Fluorophenyl)-4-quinolinecarbonyl chloride | Partial cleavage observed |
| Nucleophilic substitution | Thionyl chloride (SOCl₂), DMF catalyst | Activated acyl chloride intermediate | Facilitates coupling with amines or alcohols |
Mechanistic Insight : The carboxamide undergoes acid-catalyzed hydrolysis to yield carboxylic acid derivatives, while thionyl chloride converts it to a reactive acyl chloride. This intermediate is pivotal for synthesizing ester or amide analogs.
Quinoline Core Modifications
The quinoline moiety undergoes electrophilic substitution and oxidation reactions.
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Electrophilic bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 3-Bromo-2-(4-fluorophenyl)quinoline derivative | Regioselectivity at C3 confirmed by NMR |
| Oxidation | KMnO₄, H₂SO₄, 80°C | Quinoline N-oxide | Enhanced polarity; impacts solubility |
Key Finding : Bromination occurs preferentially at the C3 position due to electron-donating effects of the fluorophenyl group. Oxidation modifies the nitrogen’s electronic environment, potentially altering biological activity.
Piperidine Ring Functionalization
The piperidine ring engages in alkylation and ring-opening reactions.
Mechanistic Insight : Alkylation at the piperidine nitrogen enhances membrane permeability, making derivatives more pharmacologically accessible .
Fluorophenyl Group Reactivity
The 4-fluorophenyl substituent participates in cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DME/H₂O | Biaryl derivatives with substituted aryl groups | Retention of fluorine in 85% cases |
| Defluorination | LiAlH₄, THF, 0°C → RT | Phenyl derivative (fluorine replaced by hydrogen) | Harsh conditions required |
Synthetic Utility : Suzuki coupling introduces diverse aryl groups without disrupting the quinoline core, enabling structure-activity relationship (SAR) studies.
Carboxamide Transformations
The carboxamide group is central to hydrolytic and condensation reactions.
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Condensation | NH₂OH·HCl, NaOH, EtOH | Hydroxamic acid derivative | Chelating agent for metal ions |
| Reduction | LiAlH₄, THF, reflux | Primary amine derivative | Over-reduction of quinoline possible |
Application : Hydroxamic acid derivatives exhibit potential as metalloenzyme inhibitors, expanding therapeutic applications.
Degradation Pathways
Stability studies reveal susceptibility to hydrolytic and oxidative degradation.
Implications : Degradation under acidic conditions necessitates enteric coating for oral formulations .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of quinoline compounds, including 1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide, exhibit promising anticancer properties. These compounds are known to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Tumor Growth : Studies have shown that quinoline derivatives can induce apoptosis in cancer cells by activating specific apoptotic pathways.
- Targeting Kinases : The compound may act as a kinase inhibitor, which is crucial for cell signaling and proliferation in cancer cells.
Case Study : In vitro studies demonstrated that the compound effectively reduced the viability of breast cancer cells by inducing cell cycle arrest and apoptosis .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Neuroprotective Properties : The presence of the quinoline moiety suggests potential neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress.
- Cognitive Enhancement : Preliminary studies indicate that the compound may enhance cognitive functions in animal models, suggesting its utility in treating cognitive deficits associated with neurodegeneration.
Case Study : Animal studies have indicated that administration of this compound improved memory retention and reduced neuroinflammation markers in models of Alzheimer's disease .
Biochemical Probes
The unique structure of 1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide makes it an excellent candidate for use as a biochemical probe in research settings.
- Fluorescent Labeling : The fluorine atom can be utilized for imaging techniques, allowing researchers to track cellular processes in real-time.
- Receptor Binding Studies : The compound can be employed to study receptor interactions and signaling pathways relevant to various diseases.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of monoacylglycerol lipase, leading to increased levels of endocannabinoids and subsequent activation of cannabinoid receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The target compound is compared to seven analogs (Table 1), highlighting key structural differences:
Table 1: Structural Comparison of Piperidinecarboxamide Derivatives
*Estimated formula based on structural analysis.
Key Observations :
- Core Heterocycles: The target compound’s quinoline core distinguishes it from pyrimidine (), piperazine (), and simpler piperidine-based analogs. Quinoline’s aromaticity may enhance π-π stacking interactions in biological targets compared to smaller heterocycles.
- Fluorophenyl Motif : All compounds except and retain the 4-fluorophenyl group, suggesting its importance in target engagement or metabolic stability.
- Linker and Functional Groups : Variations include sulfonyl (), nitro (), and acetyl () groups, which influence electronic properties and solubility. For example, the sulfonyl group in may improve aqueous solubility but reduce membrane permeability.
Physicochemical and Pharmacokinetic Implications
- Molecular Weight (MW) : The target compound (MW ~392 g/mol*) falls within the drug-like range, whereas analogs like (MW ~464 g/mol) may face challenges in bioavailability due to higher MW.
- LogP : The 4-fluorophenyl group generally increases lipophilicity (higher LogP), but substituents like sulfonyl () or methanesulfonamide () counterbalance this by adding polar surfaces.
Biological Activity
1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C29H23FN4O
- Molecular Weight : 462.528 g/mol
- SMILES Notation : Fc1ccc(cc1)-c1cc(C(=O)N2CCC(CC2)c2ccc3cccnc3n2)c2ccccc2n1
This structure features a quinoline moiety linked to a piperidine ring, which plays a crucial role in its biological activity.
Synthesis
The synthesis of 1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide involves several steps, including the formation of the quinoline and piperidine components followed by coupling reactions to achieve the final product. Various methods have been reported for synthesizing similar derivatives, often focusing on optimizing yield and purity through different reaction conditions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline and piperidine have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that certain analogs possess comparable or superior activity to standard antibiotics like ciprofloxacin and fluconazole .
| Compound | Activity | Standard Comparison |
|---|---|---|
| Compound A | Moderate | Ciprofloxacin |
| Compound B | High | Fluconazole |
| 1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide | TBD | TBD |
Anticancer Activity
The anticancer potential of 1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide has been evaluated through MTT assays, which assess cell viability in the presence of cancer cell lines. Preliminary results suggest that this compound may inhibit cancer cell growth, although further studies are required to establish its efficacy relative to established chemotherapeutics like 5-fluorouracil .
The mechanism by which this compound exerts its biological effects is still under investigation. However, SAR studies indicate that modifications to the quinoline and piperidine moieties can significantly affect activity levels. For example, altering substituents on the quinoline ring has been shown to enhance inhibitory effects against specific cancer cell lines .
Case Studies
Several studies have focused on related compounds, providing insights into their biological activities:
- Study on Quinoline Derivatives : A series of piperidine-based derivatives were synthesized and tested for antiviral activity against influenza viruses. The most potent compound exhibited an EC50 value of 0.05 μM, indicating strong antiviral properties .
- Antimicrobial Screening : A study evaluated various quinoline derivatives for their antimicrobial activity using tube dilution techniques. The results highlighted significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting that structural variations can lead to enhanced activity .
- Anticancer Evaluation : Another study assessed the anticancer properties of similar compounds using multiple cancer cell lines. The findings indicated that certain structural modifications led to increased cytotoxicity compared to standard treatments, emphasizing the importance of chemical structure in therapeutic efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use of carbodiimides (e.g., DCC) or active esters to link the 4-fluorophenylquinoline moiety to the piperidinecarboxamide core.
- Protection/deprotection strategies : Temporary protection of amine groups (e.g., Boc) to prevent side reactions during acylations .
- Optimization : Adjusting solvent polarity (e.g., dichloromethane or THF) and base strength (e.g., triethylamine) to enhance yield. For example, highlights yields >70% for similar fluorophenyl-piperidine derivatives using controlled stoichiometry and inert atmospheres .
Q. What analytical techniques are critical for characterizing this compound's purity and structure?
- Chromatography : HPLC with UV detection (λ = 254 nm) is standard for assessing purity (>98% as per and ) .
- Spectroscopy :
- NMR : and NMR to confirm regiochemistry, particularly the fluorophenyl and carbonyl placements.
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., CHFNO requires exact mass 427.17) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target binding?
- Methodology :
- Core modifications : Introduce substituents (e.g., methyl, methoxy) to the quinoline ring to evaluate steric/electronic effects on receptor affinity. demonstrates that 4-methoxy substitution on phenyl groups enhances σ1 receptor binding by 30% .
- Piperidine flexibility : Compare rigid (e.g., spirocyclic) vs. flexible piperidine derivatives to assess conformational preferences.
- Fluorine scanning : Systematic replacement of fluorophenyl hydrogens with halogens to probe hydrophobic interactions (see for sulfonyl-fluorophenyl analogs) .
Q. How can computational modeling predict the compound's interaction with biological targets?
- Approach :
- Docking simulations : Use software like AutoDock Vina to model binding poses in σ1 receptors or kinases. ’s Z-isomer sulfonyl compound showed improved binding energy (-9.2 kcal/mol) via hydrophobic pocket interactions .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between the carbonyl group and Lys residues) .
Q. How should researchers address contradictions in reported biological activity or synthetic yields?
- Strategies :
- Batch reproducibility : Replicate reactions under strict anhydrous conditions (e.g., molecular sieves) to minimize variability in yields ( achieved 99% purity via rigorous solvent drying) .
- Assay standardization : Use cell lines with consistent receptor expression levels (e.g., HEK293-T) and control for batch-specific serum effects.
- Meta-analysis : Cross-reference data with structurally validated analogs in and to identify trends (e.g., fluorophenyl positioning correlates with IC shifts) .
Methodological Considerations
Q. What safety protocols are essential when handling fluorophenyl-piperidine derivatives?
- Guidelines :
- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure ( reports irritancy for similar compounds) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from coupling reactions) before disposal .
- Storage : Keep under argon at -20°C to prevent hydrolysis of the carboxamide group .
Q. How can reaction conditions be adjusted to scale up synthesis without compromising yield?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
